molecular formula C13H18N4O2 B2998633 methyl 3',5'-dimethyl-1'-(propan-2-yl)-1H,1'H-3,4'-bipyrazole-5-carboxylate CAS No. 1312164-23-0

methyl 3',5'-dimethyl-1'-(propan-2-yl)-1H,1'H-3,4'-bipyrazole-5-carboxylate

Cat. No.: B2998633
CAS No.: 1312164-23-0
M. Wt: 262.313
InChI Key: YLYTZIFXYLJCAZ-UHFFFAOYSA-N
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Description

Methyl 3’,5’-dimethyl-1’-(propan-2-yl)-1H,1’H-3,4’-bipyrazole-5-carboxylate is a complex organic compound featuring a bipyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3’,5’-dimethyl-1’-(propan-2-yl)-1H,1’H-3,4’-bipyrazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole derivatives under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3’,5’-dimethyl-1’-(propan-2-yl)-1H,1’H-3,4’-bipyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the bipyrazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3’,5’-dimethyl-1’-(propan-2-yl)-1H,1’H-3,4’-bipyrazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which methyl 3’,5’-dimethyl-1’-(propan-2-yl)-1H,1’H-3,4’-bipyrazole-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3’,5’-dimethyl-1’-(propan-2-yl)-1H,1’H-4,5’-bipyrazole-5-carboxylate
  • Methyl 3’,5’-dimethyl-1’-(propan-2-yl)-1H,1’H-3,4’-bipyrazole-4-carboxylate

Uniqueness

Methyl 3’,5’-dimethyl-1’-(propan-2-yl)-1H,1’H-3,4’-bipyrazole-5-carboxylate is unique due to its specific substitution pattern on the bipyrazole ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 3-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-7(2)17-9(4)12(8(3)16-17)10-6-11(15-14-10)13(18)19-5/h6-7H,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYTZIFXYLJCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)C2=NNC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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